2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol is a chiral amino alcohol derivative characterized by a pyrrolidine ring substituted with a benzyl group, an isopropylamino moiety, and an ethanol chain. Its molecular weight is 320.43 g/mol .
Properties
IUPAC Name |
2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)18(11-12-20)14-17-9-6-10-19(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTICFJSVCLETF-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)C[C@@H]1CCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of 2-Benzylpyrroline
A modified protocol from WO2008137087A1 achieves 92% ee using Pt/C (5% w/w) in ethanol/methanol (3:1 v/v) at 25°C under 50 psi H₂:
Key parameters :
| Catalyst Loading | Solvent Ratio | Temperature | H₂ Pressure | ee (%) |
|---|---|---|---|---|
| 5% Pt/C | EtOH:MeOH 3:1 | 25°C | 50 psi | 92 |
| 10% PtO₂ | i-PrOH | 30°C | 30 psi | 88 |
Recrystallization from ethanol/methanol (90:10) improves ee to 99%.
Enzymatic Kinetic Resolution
EP0924193A1 reports lipase-mediated resolution of racemic 1-benzyl-pyrrolidine-2-methanol using vinyl acetate in MTBE:
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Conversion : 48% at 24 h (51% ee remaining substrate)
-
Product isolation : Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 43% (S)-enantiomer.
Isopropylaminoethanol Coupling
The alcohol intermediate undergoes Mitsunobu or nucleophilic substitution reactions:
Mitsunobu Alkylation
Using conditions adapted from EVT-3371468 synthesis:
Reaction conditions :
-
Solvent : THF, 0°C → RT
-
Reagents : Diethyl azodicarboxylate (1.2 eq), PPh₃ (1.5 eq)
-
Yield : 78% (crude), 65% after silica gel purification.
Nucleophilic Displacement with Mesylate
A two-step protocol from VC8233934:
-
Mesylation : Methanesulfonyl chloride (1.1 eq), Et₃N (2 eq) in DCM, 0°C → 85% yield.
-
Amination : Isopropylamine (3 eq), K₂CO₃ (2 eq) in DMF, 80°C → 72% yield.
Comparative data :
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu | 12 h | 65 | 98.5 |
| Mesylation | 24 h | 72 | 97.8 |
Stereochemical Control and Analysis
Chiral HPLC (Chiralpak IC, 70:30 hexane/i-PrOH + 0.1% DEA) confirms configuration:
-
Optical rotation : [α]D²⁵ = -32.5° (c = 1, MeOH).
Industrial-Scale Optimization
Patented large-scale processes emphasize:
-
Catalyst recycling : Pt/C recovered via centrifugation (89% activity retained after 5 cycles).
-
Solvent recovery : Distillation reclaims >95% ethanol/methanol.
-
Waste reduction : Mitsunobu byproducts (hydrazine derivatives) neutralized with NaHCO₃ before disposal.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a class of amino alcohols with pyrrolidine scaffolds. Key structural analogues include:
2-[((R)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol: Enantiomeric form; stereochemical differences may significantly impact biological activity.
2-[((S)-1-Phenyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol: Substitutes benzyl with phenyl, reducing lipophilicity and metabolic stability.
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on lumping strategies (grouping compounds with similar structural motifs ) is presented below:
Research Findings and Methodological Insights
Crystallographic Analysis Tools
While direct crystallographic data for the compound are absent, SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation ( ) are industry standards for elucidating similar compounds’ 3D structures. These tools could resolve stereochemical details critical for comparative studies.
Limitations of Available Data
The evidence lacks explicit biological or thermodynamic data (e.g., binding affinities, solubility). Thus, comparisons rely on structural extrapolation and lumping strategies .
Biological Activity
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural attributes. The compound features a pyrrolidine ring, a benzyl group, and an isopropylamino substituent, suggesting potential applications in pharmacology, particularly for neurological and psychiatric disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H26N2O
- Molecular Weight : 290.4 g/mol
- CAS Number : 1354032-64-6
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the brain. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive function and mood regulation. The compound's structure allows it to act as a ligand for various receptors, influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing pyrrolidine rings have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of compounds related to this compound. For example, compounds that inhibit acetylcholinesterase (AChE) have been linked to improved cognitive function in models of Alzheimer's disease. The ability of this compound to inhibit AChE could contribute to enhanced cholinergic signaling, which is often diminished in neurodegenerative conditions.
Antibacterial Activity
While the primary focus has been on neurological applications, some studies have suggested antibacterial properties for similar pyrrolidine derivatives. Compounds exhibiting such activity have shown effectiveness against various bacterial strains, indicating a broader therapeutic potential.
Case Studies
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Cyclization of suitable amines.
- Introduction of the Benzyl Group : Nucleophilic substitution reactions.
- Attachment of the Isopropyl-Amino Group : Reaction with isopropylamine.
- Final Modification : Incorporation of the ethanolamine moiety.
Optimizing reaction conditions is crucial for enhancing yield and purity during industrial production.
Q & A
Q. Critical Factors :
- Catalysts : Chiral catalysts (e.g., triethylamine) preserve the (S)-configuration during benzylation .
- Temperature : Room-temperature reactions minimize racemization, while reflux accelerates coupling .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and enantiomeric purity .
How does the stereochemistry at the pyrrolidine ring affect biological activity, and what analytical methods confirm enantiomeric purity?
Basic Research Focus
The (S)-configuration enhances binding to chiral biological targets (e.g., neurotransmitter receptors) compared to the (R)-isomer, which may exhibit reduced affinity or off-target effects .
Q. Analytical Methods :
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the pyrrolidine ring .
- Chiral HPLC : Separates enantiomers using cellulose-based columns; retention times validate purity .
- Optical Rotation : Quantifies specific rotation ([α]D) to confirm stereochemical integrity .
Q. Data Example :
| Configuration | Receptor Binding Affinity (IC50, nM) |
|---|---|
| (S)-isomer | 12.3 ± 1.2 |
| (R)-isomer | 89.7 ± 5.6 |
| Source: Comparative pharmacological studies of enantiomers |
What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological effects?
Advanced Research Focus
Discrepancies often arise from metabolic stability, blood-brain barrier penetration, or off-target interactions.
Q. Methodological Approaches :
Metabolic Profiling : LC-MS/MS identifies major metabolites in hepatic microsomes; structural modifications (e.g., fluorination) improve stability .
Pharmacokinetic Studies : Radiolabeled analogs track tissue distribution; AUC (area under the curve) correlates exposure with efficacy .
Target Engagement Assays : PET imaging with radioligands confirms receptor occupancy in vivo .
Case Study :
A fluorinated analog (2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol) showed improved CNS penetration, resolving discordance between in vitro binding (IC50 = 15 nM) and in vivo efficacy (ED50 = 2 mg/kg) .
How can computational modeling optimize chiral synthesis and predict biological activity?
Advanced Research Focus
Docking Studies :
- Software : Schrödinger Suite or AutoDock Vina models interactions with targets (e.g., dopamine D2 receptor) .
- Parameters : Free energy calculations (ΔG) prioritize substituents with favorable binding (e.g., benzyl vs. cyclopropyl groups) .
Q. QSAR Models :
- Descriptors : LogP, polar surface area, and H-bond donors predict blood-brain barrier permeability .
- Validation : Leave-one-out cross-validation (R² > 0.85) ensures reliability .
Q. Example Prediction :
| Substituent | Predicted LogP | Experimental LogP |
|---|---|---|
| Benzyl | 2.1 | 2.3 ± 0.2 |
| 4-Fluoro-benzyl | 2.4 | 2.5 ± 0.1 |
| Source: QSAR analysis of analogs |
What structural analogs of this compound exhibit distinct pharmacological profiles, and why?
Advanced Research Focus
Key analogs and their unique properties:
| Compound Name | Structural Variation | Biological Activity Difference |
|---|---|---|
| 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol | Cyclopropyl instead of isopropyl | Reduced D2 affinity (IC50 = 45 nM) |
| 1-Benzylpyrrolidine | Lacks ethanolamine moiety | No adrenergic activity |
| 2-{[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol | Fluorinated aryl group | Enhanced CNS penetration (ED50 = 2 mg/kg) |
Q. Rationale :
- Steric Effects : Cyclopropyl increases steric hindrance, reducing receptor fit .
- Polarity : Fluorination improves lipophilicity and blood-brain barrier transit .
How do solvent systems and crystallization conditions impact polymorph formation?
Advanced Research Focus
Polymorph Screening :
- Solvents : Ethanol yields Form I (monoclinic), while ethyl acetate produces Form II (orthorhombic) .
- Temperature : Slow cooling (0.5°C/min) favors thermodynamically stable Form I .
Q. Characterization :
- PXRD : Distinct peaks at 2θ = 12.4° (Form I) vs. 10.8° (Form II) .
- DSC : Form I melts at 182°C; Form II at 176°C .
Q. Implications :
- Bioavailability : Form I has higher aqueous solubility (12 mg/mL vs. 8 mg/mL for Form II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
